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Compound of Interest
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Cat. No.: B1662375 Get Quote

Welcome to our technical support center. This resource is designed to assist researchers,

scientists, and drug development professionals in troubleshooting issues related to Bis-Tris

buffer interference in common protein quantification assays.

Frequently Asked Questions (FAQs)
Q1: What is Bis-Tris buffer and why does it interfere with some protein assays?

Bis-Tris (bis(2-hydroxyethyl)-amino-tris(hydroxymethyl)methane) is a common buffering agent

used in biological and biochemical research, particularly in polyacrylamide gel electrophoresis

(PAGE). Its interference in certain protein assays stems from its chemical structure, which can

interact with assay reagents. For instance, in copper-based assays like the BCA and Lowry

methods, the amine groups in Bis-Tris can chelate copper ions, a critical component of the

reaction chemistry needed for protein quantification.[1][2] This chelation reduces the availability

of copper ions to react with the protein, leading to an underestimation of the protein

concentration.

Q2: Which common protein quantification assays are affected by Bis-Tris buffer?

The degree of interference varies between assays:

Bicinchoninic Acid (BCA) Assay: This assay is highly susceptible to interference from Bis-

Tris. The buffer's ability to chelate copper ions directly inhibits the formation of the colored

product used for quantification.[1]
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Lowry Assay: Similar to the BCA assay, the Lowry method is a copper-based assay and is

therefore prone to interference from Tris-based buffers like Bis-Tris. This interference can

manifest as decreased chromophore development and increased blank color.[3]

Bradford Assay: The Bradford assay is generally more compatible with Bis-Tris than the BCA

or Lowry assays. The mechanism of the Bradford assay relies on the binding of Coomassie

dye to proteins, primarily basic and aromatic amino acid residues.[4] While high

concentrations of any buffer can alter the pH and affect the dye-protein interaction, Bis-Tris is

tolerated at moderate concentrations.

Q3: How can I determine if my Bis-Tris buffer is interfering with my protein assay?

A simple way to test for interference is to run two parallel standard curves. One curve should be

prepared with the protein standard (e.g., BSA) in a compatible buffer like phosphate-buffered

saline (PBS) or saline. The second curve should be prepared with the same protein standard

concentrations but in the exact Bis-Tris buffer used for your samples. If the slopes of the two

curves are significantly different, your buffer is interfering with the assay.

Troubleshooting Guides
Issue 1: Inaccurate or inconsistent readings in the BCA
or Lowry assay with samples in Bis-Tris buffer.
Cause: Bis-Tris is chelating the copper ions essential for the assay's colorimetric reaction.

Solutions:

Switch to a Compatible Assay: The most straightforward solution is to use a protein

quantification method that is less susceptible to interference from Bis-Tris. The Bradford

assay is a common alternative. For higher precision and broader compatibility, consider the

Pierce 660 nm Protein Assay or the Qubit Protein Assay.

Remove the Interfering Buffer: If you must use the BCA or Lowry assay, you can remove the

Bis-Tris buffer from your sample prior to quantification using one of the following methods:

Dialysis or Desalting: This is a common method to exchange the buffer of a protein

sample. By dialyzing your sample against a buffer compatible with your assay, you can
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effectively remove the Bis-Tris.

Protein Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to

isolate the protein from the interfering buffer. The protein pellet is then resolubilized in a

compatible buffer.

Issue 2: My protein concentrations are lower than
expected when using the Bradford assay with Bis-Tris
buffer.
Cause: Although more compatible, high concentrations of Bis-Tris can still affect the pH of the

Bradford assay, leading to reduced sensitivity.

Solutions:

Dilute the Sample: If your protein concentration is sufficiently high, diluting your sample with

a compatible buffer (e.g., PBS) can lower the Bis-Tris concentration to a tolerable level.

Buffer-Matched Standard Curve: Prepare your protein standards in the same concentration

of Bis-Tris buffer as your samples. This will account for the buffer's effect on the assay,

leading to more accurate quantification.

Quantitative Data Summary
The following tables summarize the compatibility of common protein quantification assays with

Bis-Tris buffer. The "Maximum Compatible Concentration" is the concentration of Bis-Tris in the

sample that results in less than 10% error in protein concentration estimation.

Table 1: Bis-Tris Compatibility with Common Protein Assays
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Assay
Maximum Compatible
Concentration in Sample

Mechanism of Interference

Bradford Assay 200 mM[5]

High concentrations can alter

the pH, affecting the dye-

protein interaction.

BCA Assay 33 mM[6]
Chelation of copper ions, a key

reagent in the assay.

Lowry Assay < 0.15 mM (for Tris buffer)[3]

Decreases chromophore

development and contributes

to blank color.

Table 2: Recommended Alternative Assays for Use with Bis-Tris Buffer

Assay Key Advantages

Pierce 660 nm Protein Assay
Compatible with a broader range of detergents

and reducing agents compared to Bradford.

Qubit Protein Assay

Highly specific for protein, less susceptible to

interference from non-protein components.

Requires a Qubit Fluorometer.

Experimental Protocols
Protocol 1: Bradford Assay with Buffer-Matched
Standards
This protocol is suitable for quantifying protein in samples containing a known concentration of

Bis-Tris buffer.

Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum

Albumin - BSA) with concentrations ranging from 0.1 to 1.4 mg/mL. Dilute the protein

standard in the same Bis-Tris buffer that your samples are in. Also, prepare a blank

containing only the Bis-Tris buffer.
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Sample Preparation: If necessary, dilute your unknown protein samples so their

concentrations fall within the range of your standard curve.

Assay Procedure (Microplate Format):

Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well

microplate.

Add 250 µL of Bradford Reagent to each well.

Mix the plate on a shaker for 30 seconds.

Incubate at room temperature for 5 to 45 minutes.

Measure the absorbance at 595 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank from the absorbance of all standards and samples.

Plot the blank-corrected absorbance of the standards versus their known concentrations to

generate a standard curve.

Determine the concentration of your unknown samples by interpolating their absorbance

values on the standard curve.

Protocol 2: Pierce 660 nm Protein Assay
This assay is a good alternative when Bis-Tris interference is a concern.

Prepare Protein Standards: Prepare a set of protein standards (e.g., BSA) in a compatible

buffer (e.g., 0.9% NaCl) with concentrations ranging from 50 to 2000 µg/mL. Prepare a blank

using the same buffer.

Assay Procedure (Microplate Format):

Add 10 µL of each standard and unknown sample to separate wells of a microplate.[7]

Add 150 µL of the Pierce 660 nm Protein Assay Reagent to each well.[7]
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Mix on a plate shaker for 1 minute.[7]

Incubate at room temperature for 5 minutes.[7]

Measure the absorbance at 660 nm.[7]

Data Analysis:

Subtract the blank absorbance from all readings.

Create a standard curve and determine the concentration of the unknown samples as

described in the Bradford assay protocol.

Protocol 3: Dialysis for Bis-Tris Buffer Removal
This protocol can be used to exchange the Bis-Tris buffer in your sample for a buffer

compatible with your chosen protein assay.

Prepare Dialysis Buffer: Prepare a large volume (200-500 times the sample volume) of the

desired final buffer (e.g., PBS).[8]

Prepare Dialysis Tubing/Cassette: Cut the appropriate length of dialysis tubing and hydrate it

in the dialysis buffer. Secure one end with a clip. Alternatively, use a commercially available

dialysis cassette.

Load Sample: Pipette your protein sample into the dialysis tubing/cassette and securely seal

the other end, ensuring no air bubbles are trapped.

Dialysis:

Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer on a stir

plate with a stir bar.[9]

Stir gently at 4°C.

Change the dialysis buffer after 2-3 hours and then again after another 2-3 hours. For

complete buffer exchange, a third buffer change and overnight dialysis at 4°C is

recommended.[10]
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Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The

sample is now in the new buffer and ready for protein quantification.

Visual Guides
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Caption: Decision workflow for protein quantification in the presence of Bis-Tris buffer.
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Caption: Troubleshooting logic for Bis-Tris interference in protein assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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